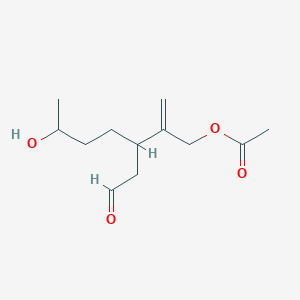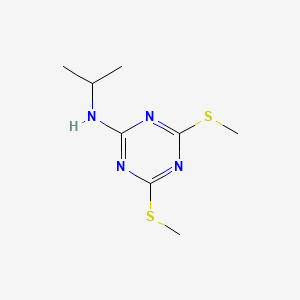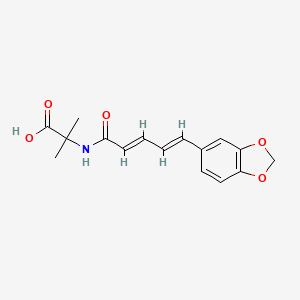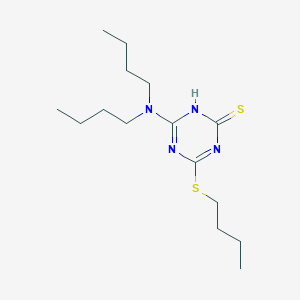
6-Hydroxy-2-methylidene-3-(2-oxoethyl)heptyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-2-methylidene-3-(2-oxoethyl)heptyl acetate is a chemical compound with a complex structure that includes hydroxyl, methylidene, and acetate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-methylidene-3-(2-oxoethyl)heptyl acetate typically involves the esterification of the corresponding carboxylic acid with an alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-methylidene-3-(2-oxoethyl)heptyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
6-Hydroxy-2-methylidene-3-(2-oxoethyl)heptyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-methylidene-3-(2-oxoethyl)heptyl acetate involves its interaction with specific molecular targets and pathways. The hydroxyl and acetate groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with similar functional groups but a less complex structure.
Methyl butyrate: Another ester with a different alkyl chain but similar chemical properties.
Isopropyl butanoate: An ester with a branched alkyl group, used in similar applications.
Uniqueness
6-Hydroxy-2-methylidene-3-(2-oxoethyl)heptyl acetate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for a wide range of modifications and interactions, making it a valuable compound in various scientific fields.
Properties
CAS No. |
89822-43-5 |
|---|---|
Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
[6-hydroxy-2-methylidene-3-(2-oxoethyl)heptyl] acetate |
InChI |
InChI=1S/C12H20O4/c1-9(8-16-11(3)15)12(6-7-13)5-4-10(2)14/h7,10,12,14H,1,4-6,8H2,2-3H3 |
InChI Key |
ICPZNULAUMKGDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(CC=O)C(=C)COC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Butenoic acid, 4-[(3-iodophenyl)amino]-4-oxo-, (Z)-](/img/structure/B14371984.png)
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine](/img/structure/B14371989.png)

![2-{(E)-[8-(Diethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile](/img/structure/B14371993.png)




![1-Methyl-4-{[5-(propane-1-sulfonyl)pentyl]oxy}benzene](/img/structure/B14372017.png)


![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenylacetamide](/img/structure/B14372038.png)
![3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbaldehyde](/img/structure/B14372050.png)
